Guaranteed Knockdown Performance: MedChemExpress 70% vs. Industry Benchmarks
The RNASET2 Human Pre-designed siRNA Set A is sold under MedChemExpress's single gene siRNA set guarantee: all three duplexes will silence the target RNASET2 mRNA by ≥70% when transfected at ≥5 nM and assessed by qPCR 48h post-transfection, with the condition that a positive control siRNA achieves >80% knockdown to confirm transfection competence [1]. This guarantee is competitive against Dharmacon's ON-TARGETplus guarantee of ≥75% for 3 of 4 duplexes at unspecified concentration [2], and superior to the Sidingbio guarantee of ≥70% for only 1 of 3 duplexes, where the customer bears the risk of two ineffective duplexes [3].
| Evidence Dimension | Vendor knockdown guarantee (floor silencing efficiency) |
|---|---|
| Target Compound Data | ≥70% knockdown for all 3 duplexes; ≥5 nM; 48h post-transfection; qPCR readout; conditional on >80% positive control knockdown |
| Comparator Or Baseline | Dharmacon ON-TARGETplus: ≥75% for 3 of 4 duplexes (concentration unspecified); Sidingbio: ≥70% for 1 of 3 duplexes |
| Quantified Difference | MedChemExpress guarantees all 3 duplexes vs. Dharmacon's 3 of 4 (25% advantage in guaranteed duplex count) and vs. Sidingbio's 1 of 3 (200% advantage) |
| Conditions | Human cell culture transfection; 5 nM siRNA; 48 h incubation; qPCR mRNA quantification; positive control transfection efficiency >80% |
Why This Matters
Guaranteeing all three duplexes rather than a subset reduces the procurement risk of experimental failure due to a single non-functional siRNA and eliminates the cost of re-design and re-synthesis for up to two additional duplexes.
- [1] MedChemExpress. Oligonucleotide Synthesis Service: Single Gene siRNA Set Guarantee. Accessed April 2026. View Source
- [2] Tsinghua University. siRNA Screening Platform Technical Note: Dharmacon ON-TARGETplus siRNA Library performance data. September 2025. View Source
- [3] Sidingbio. siRNA Set (3-guarantee-1) Validated Human RNASET2. Product Page. Accessed April 2026. View Source
